molecular formula C30H34N4O3 B14089056 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol

Cat. No.: B14089056
M. Wt: 498.6 g/mol
InChI Key: WNUSDPJAKQVVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol is a complex organic compound that features a combination of piperazine, pyrazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C30H34N4O3

Molecular Weight

498.6 g/mol

IUPAC Name

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C30H34N4O3/c1-22-29(24-8-10-25(36-2)11-9-24)30(32-31-22)27-13-12-26(20-28(27)35)37-19-18-33-14-16-34(17-15-33)21-23-6-4-3-5-7-23/h3-13,20,35H,14-19,21H2,1-2H3,(H,31,32)

InChI Key

WNUSDPJAKQVVQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4)O)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.